Triflumizole

Description

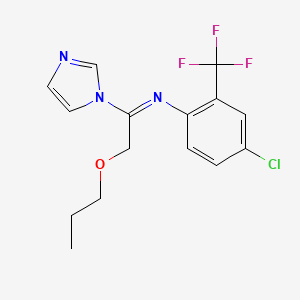

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVPDGQOIQYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032500, DTXSID20860885 | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 150 °C | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Triflumizole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

68694-11-1, 149465-52-1, 99387-89-0 | |

| Record name | Triflumizole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068694111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J6Y4H9MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

63.5 °C, 63 °C | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Triflumizole in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture for the control of a variety of fungal pathogens. Its efficacy stems from a highly specific mode of action that disrupts a fundamental biosynthetic pathway in fungi, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides, which function by disrupting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1] Ergosterol is the fungal equivalent of cholesterol in animals, and it plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1]

The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase , encoded by the CYP51 gene (also known as the ERG11 gene in some fungi). This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol or other sterol precursors.[1]

The imidazole ring of the this compound molecule binds to the heme iron atom in the active site of the 14α-demethylase enzyme, preventing the binding of its natural substrate. This inhibition leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The blockage of the 14α-demethylation step halts the production of ergosterol, leading to a deficiency of this vital component in the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function. This leads to increased membrane permeability and the leakage of essential cellular components.

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates ultimately inhibits fungal growth, including spore germination and mycelial development.

Signaling Pathway: Ergosterol Biosynthesis and the Point of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Data Presentation: In Vitro Efficacy of this compound

The efficacy of this compound against various fungal pathogens is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the fungicide that inhibits 50% of fungal growth or activity. The following table summarizes the reported EC₅₀ values of this compound against a selection of phytopathogenic fungi.

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | 0.1 - 1.0 | |

| Sclerotinia sclerotiorum | 0.1 - 1.0 | |

| Monilinia fructicola | 0.01 - 0.1 | |

| Venturia inaequalis | 0.01 - 0.1 | |

| Podosphaera leucotricha | 0.01 - 0.1 | |

| Uncinula necator | 0.01 - 0.1 |

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and the assay method used.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of standardized experimental protocols. The following sections provide detailed methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Fungal inoculum, adjusted to the desired concentration

-

Spectrophotometer

Procedure:

-

Preparation of Antifungal Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 0.016 to 16 µg/mL.

-

Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm.

-

-

Inoculation and Incubation:

-

Add the adjusted fungal inoculum to each well of the microtiter plate, except for the sterility control.

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.

-

-

MIC Determination:

-

Visually read the MIC as the lowest concentration of this compound that causes a complete inhibition of fungal growth.

-

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of this compound on the ergosterol content of fungal cells.

Materials:

-

Fungal culture grown in the presence and absence of this compound

-

Alcoholic potassium hydroxide (KOH) solution

-

n-Heptane or hexane

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Ergosterol standard

Procedure:

-

Sterol Extraction:

-

Harvest the fungal mycelia from liquid cultures by filtration.

-

Wash the mycelia with distilled water and dry them.

-

Add alcoholic KOH to the dried mycelia and saponify the lipids by heating at 80-90°C for 1-2 hours.

-

After cooling, extract the non-saponifiable lipids (containing the sterols) with n-heptane or hexane.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the sterols using an isocratic mobile phase (e.g., methanol/acetonitrile).

-

Detect the ergosterol peak at a wavelength of 282 nm.

-

-

Quantification:

-

Quantify the amount of ergosterol in the samples by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.

-

Compare the ergosterol content in this compound-treated and untreated fungal cells to determine the percentage of inhibition.

-

Mandatory Visualizations

Experimental Workflow for Mechanism of Action Determination

The following diagram outlines a typical experimental workflow for elucidating the mechanism of action of a novel antifungal compound like this compound.

Conclusion

This compound's potent antifungal activity is a direct result of its specific inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted disruption of a vital fungal process underscores the importance of understanding the fundamental biochemical pathways of pathogens for the development of effective and specific control agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of antifungal mechanisms and the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Mode of Action of Triflumizole Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole is a broad-spectrum, systemic fungicide belonging to the imidazole class. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of the fungal cell membrane. Classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, this compound specifically targets the enzyme C14-demethylase, a key player in the ergosterol biosynthesis pathway. This disruption leads to a cascade of events culminating in fungal cell death, making this compound an effective agent for the control of a wide range of phytopathogenic fungi. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Primary Mode of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is primarily attributed to its role as a demethylation inhibitor (DMI)[1][2]. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (also known as sterol 14α-demethylase or CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol[3]. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes[4].

The inhibition of 14α-demethylase by this compound leads to two critical downstream effects:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of ergosterol in the fungal cell membrane. This compromises the structural integrity and functionality of the membrane[5].

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes an accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, which is believed to contribute significantly to the fungitoxic effect[4][6].

This dual assault on the fungal cell membrane ultimately leads to the cessation of fungal growth and cell death. This compound exhibits both protective and curative action, meaning it can prevent fungal infections and also halt the progression of existing ones[1][7][8].

The Ergosterol Biosynthesis Pathway and the Site of this compound Action

The ergosterol biosynthesis pathway is a complex, multi-step process that begins with acetyl-CoA. This compound acts at a critical juncture in the late stage of this pathway. The following diagram illustrates the key steps and highlights the point of inhibition by this compound.

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration that inhibits 50% of fungal growth. The following table summarizes available EC50 values for this compound against various phytopathogenic fungi.

| Fungal Species | Assay Type | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) | Reference |

| Botrytis cinerea | Mycelial Growth Inhibition | 0.58 | 0.15 - 1.49 | [7] |

| Botrytis cinerea | Spore Germination | > 50 | - | [7] |

Note: Data for a wider range of fungal species is limited in publicly available literature. The provided data is based on a study of 79 isolates of Botrytis cinerea.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mode of action and efficacy of this compound.

Determination of EC50 for Mycelial Growth Inhibition

This protocol is adapted from studies on the in vitro activity of fungicides against phytopathogenic fungi.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

This compound (technical grade)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) or acetone for stock solution

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO or acetone.

-

Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at a time point when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

-

EC50 Calculation: Use probit analysis or plot the percentage of inhibition against the log-transformed concentrations of this compound to determine the EC50 value.

Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol composition of fungal cells treated with this compound to demonstrate the inhibition of ergosterol biosynthesis.

Objective: To qualitatively and quantitatively analyze the sterol profile of fungal cells to detect the depletion of ergosterol and the accumulation of 14α-methylated sterols after treatment with this compound.

Materials:

-

Fungal culture (liquid or solid)

-

This compound

-

Saponification solution (e.g., 20% w/v potassium hydroxide in methanol)

-

Organic solvent for extraction (e.g., n-heptane or hexane)

-

Internal standard (e.g., cholesterol or brassicasterol)

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Fungal Culture and Treatment: Grow the fungus in a suitable liquid or on a solid medium. For treated samples, add this compound at a sub-lethal concentration that allows for some growth.

-

Harvesting and Saponification: Harvest the fungal mycelium, wash it, and determine its dry weight. Resuspend the mycelium in the saponification solution along with the internal standard. Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze sterol esters and release the sterols.

-

Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating (e.g., at 60°C for 30 minutes).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify the sterols based on their mass spectra and retention times compared to known standards.

-

Data Analysis: Quantify the amount of ergosterol and other sterol intermediates by comparing their peak areas to that of the internal standard. Compare the sterol profiles of this compound-treated and untreated samples.

Conclusion

This compound's mode of action is well-defined as a potent inhibitor of the fungal enzyme 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. By disrupting the production of ergosterol and causing the accumulation of toxic sterol intermediates, this compound effectively compromises the integrity and function of the fungal cell membrane, leading to its fungicidal effect. The quantitative data, though limited in the public domain to a few species, demonstrates its efficacy. The experimental protocols provided herein offer a framework for researchers to further investigate the activity of this compound and other DMI fungicides. A thorough understanding of its biochemical mechanism is essential for its effective use in disease management strategies and for the development of new antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbreb.org [sbreb.org]

- 4. researchgate.net [researchgate.net]

- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 6. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Triflumizole as a sterol biosynthesis inhibitor

An In-Depth Technical Guide to Triflumizole as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases, including powdery mildews and scabs on fruits and crops.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides, its efficacy stems from a highly specific mode of action: the disruption of fungal sterol biosynthesis.[3][4] This guide provides a detailed technical overview of this compound's core mechanism, its impact on fungal physiology, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary target of this compound is the fungal cell membrane, a critical structure for maintaining cellular integrity, regulating nutrient transport, and facilitating signaling processes. The functionality of this membrane is heavily dependent on its principal sterol component, ergosterol.[5]

This compound acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[3][6] This enzyme is crucial for the multi-step conversion of lanosterol into ergosterol. By binding to the heme iron in the enzyme's active site, this compound effectively blocks the demethylation of lanosterol and other 14α-methyl sterol precursors.[6][7]

This inhibition has a twofold detrimental effect on the fungus:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.[5]

-

Accumulation of Toxic Precursors: The blockage leads to the buildup of 14α-methylated sterol intermediates (e.g., lanosterol, eburicol), which are toxic and further disrupt membrane architecture and function.[7][8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Quantitative Efficacy and Biochemical Impact

The efficacy of this compound and other DMI fungicides is quantified through measurements like Minimum Inhibitory Concentration (MIC) and the analysis of cellular sterol composition.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism. While specific MIC values for this compound are not widely published in readily accessible literature, data for other azole-based DMI fungicides provide a strong proxy for the expected range of activity against common fungal pathogens.

Table 1: Representative Azole MIC Values Against Pathogenic Fungi (Note: These values are for voriconazole and posaconazole and serve as examples for the DMI class. Actual MICs for this compound may vary.)

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | Voriconazole | 0.25 - 2.0 | 0.5 | 1.0 | [10] |

| Aspergillus flavus | Voriconazole | ≤0.06 - 4.0 | 1.0 | 2.0 | [10] |

| Aspergillus niger | Isavuconazole | ≤0.12 - >8 | 0.5 | 2.0 | [10] |

| Fusarium solani | Voriconazole | 2.0 - >16 | 8.0 | >16 | [11] |

| Fusarium oxysporum | Voriconazole | 0.5 - 8.0 | 4.0 | 8.0 | [11] |

| Fusarium verticillioides | Posaconazole | ≤0.125 - 2.0 | 0.5 | 1.0 | [11] |

Impact on Fungal Sterol Composition

Treatment with this compound fundamentally alters the sterol profile of the fungal cell membrane. The primary changes observed are a significant reduction in ergosterol content and a corresponding accumulation of its 14α-methylated precursors.

Table 2: Qualitative Changes in Fungal Sterol Profile After this compound Treatment

| Sterol | Role in Fungus | Effect of this compound | Consequence | Reference(s) |

| Ergosterol | Primary membrane sterol; regulates fluidity and integrity. | Significantly Decreased | Compromised membrane function, increased permeability, cell stress. | [8][9] |

| Lanosterol | Key precursor to ergosterol (14α-methylated). | Accumulated | Disrupts membrane packing, toxic to the cell, induces stress responses. | [8][12][13] |

| Eburicol | 14α-methylated intermediate. | Accumulated | Contributes to membrane disruption and cellular toxicity. | [8][9] |

Cellular Impact and Stress Response Pathways

The biochemical disruption caused by this compound induces significant stress on the fungal cell, primarily at the cell membrane and wall. This stress triggers conserved signaling cascades as the fungus attempts to compensate for the damage. The Cell Wall Integrity (CWI) pathway , a crucial mitogen-activated protein kinase (MAPK) cascade, is a key respondent to such threats.[14]

Membrane stress caused by ergosterol depletion and toxic precursor accumulation is sensed by transmembrane proteins, initiating a phosphorylation cascade that ultimately activates the MAPK Slt2 (in yeast).[15] Activated Slt2 translocates to the nucleus to regulate the transcription of genes involved in cell wall synthesis and reinforcement, representing a compensatory survival mechanism.[16]

Experimental Protocols

Characterizing the antifungal properties of this compound involves standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for determining MIC values, adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal isolate.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Target fungal isolate (e.g., Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) for culture

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline (0.85%)

-

Spectrophotometer

-

35°C incubator

Methodology:

-

Inoculum Preparation:

-

Culture the fungal isolate on an SDA plate at 35°C for 2-7 days until sporulation is evident.

-

Harvest spores by gently flooding the plate with sterile saline and scraping the surface with a sterile loop.

-

Transfer the spore suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.

-

Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.

-

Perform a 1:50 dilution of this adjusted suspension into RPMI medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Drug Dilution Series:

-

Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the working this compound solution (e.g., 32 µg/mL in RPMI) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

-

The final volume in each well is 200 µL. The drug concentrations are now halved, and the final inoculum density is met.

-

Seal the plate and incubate at 35°C for 48-72 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate. The MIC is the lowest drug concentration in which there is no visible growth, compared to the drug-free growth control in well 11.

-

Protocol: Fungal Sterol Composition Analysis

This protocol outlines the extraction and analysis of sterols from fungal cells treated with this compound, enabling the quantification of ergosterol depletion and precursor accumulation.

Objective: To extract and quantify sterols from this compound-treated and untreated fungal cells.

Materials:

-

Fungal liquid culture (e.g., Sabouraud Dextrose Broth)

-

This compound solution

-

Glass tubes with Teflon-lined screw caps

-

25% Alcoholic potassium hydroxide (KOH) solution

-

n-Heptane or petroleum ether

-

Sterile water

-

Nitrogen gas stream or vacuum evaporator

-

GC-MS or HPLC system for analysis

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungus in liquid broth to mid-logarithmic phase.

-

Divide the culture into two flasks: one control and one treated. Add this compound to the treated flask at a relevant concentration (e.g., at or below the MIC).

-

Incubate both flasks for a defined period (e.g., 16-24 hours).

-

Harvest the fungal mycelia by filtration or centrifugation. Wash with sterile water and lyophilize or record the wet weight.

-

-

Saponification (Sterol Extraction):

-

Transfer a known amount of fungal mass (e.g., 100 mg dry weight) to a glass tube.

-

Add 2 mL of 25% alcoholic KOH solution.

-

Incubate in an 80°C water bath for 1 hour, vortexing every 15 minutes. This step hydrolyzes fatty acid esters, releasing the sterols.

-

-

Non-saponifiable Lipid Extraction:

-

Allow the mixture to cool to room temperature.

-

Add 1 mL of sterile water and 3 mL of n-heptane (or petroleum ether).

-

Vortex vigorously for 3 minutes to extract the sterols into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (n-heptane) layer to a new clean glass tube.

-

Repeat the extraction (step 3.3-3.5) on the lower aqueous layer to maximize yield. Combine the organic fractions.

-

-

Sample Preparation and Analysis:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

-

Re-dissolve the dried lipid residue in a known, small volume (e.g., 200 µL) of a suitable solvent (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).

-

Analyze the sample using GC-MS or HPLC by comparing retention times and mass spectra (for GC-MS) or UV absorbance spectra (for HPLC) to pure ergosterol and lanosterol standards.

-

Quantify the peak areas to determine the relative amounts of each sterol in control versus treated samples.

-

Conclusion

This compound's role as a potent sterol biosynthesis inhibitor is well-defined, targeting the essential enzyme 14α-demethylase. This targeted action leads to a cascade of detrimental effects within the fungal cell, from membrane disruption to the activation of cellular stress responses. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of new antifungal agents that exploit this critical fungal pathway. A comprehensive understanding of its mechanism, quantitative effects, and the resulting cellular responses is paramount for optimizing its use and overcoming potential resistance mechanisms in both agricultural and clinical contexts.

References

- 1. The high-osmolarity glycerol (HOG) pathway in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. Cholesterol Import by Aspergillus fumigatus and Its Influence on Antifungal Potency of Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]

- 10. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interfacial Behavior of Cholesterol, Ergosterol, and Lanosterol in Mixtures with DPPC and DMPC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interfacial behavior of cholesterol, ergosterol, and lanosterol in mixtures with DPPC and DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation of the Cell Wall Integrity Pathway Promotes Escape from G2 in the Fungus Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and the Mode of Action of Triflumizole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, a critical metabolic route in fungi, and elucidates the mechanism of action of Triflumizole, a potent imidazole fungicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and fungal research.

The Ergosterol Biosynthesis Pathway: A Vital Fungal Process

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that is a key target for many antifungal drugs.[2] The pathway can be broadly divided into three main stages:

-

Mevalonate Pathway: This initial stage, conserved across eukaryotes, begins with acetyl-CoA and leads to the formation of farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene, the first committed step in sterol biosynthesis.

-

Post-Squalene Pathway: A series of cyclization, demethylation, desaturation, and reduction reactions convert squalene into ergosterol. This latter part of the pathway is unique to fungi, making it an attractive target for selective antifungal therapies.

A critical enzyme in the post-squalene pathway is lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme encoded by the ERG11 (or CYP51) gene.[2][3] This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a crucial step in the formation of the final ergosterol molecule.[2][3]

This compound: A Targeted Inhibitor of Ergosterol Biosynthesis

This compound is a broad-spectrum imidazole fungicide widely used in agriculture to control various fungal diseases.[4] Its primary mode of action is the inhibition of ergosterol biosynthesis.[4]

Molecular Target of this compound

This compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase .[2] By binding to the heme iron atom in the active site of this enzyme, this compound prevents the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-alpha-methylated sterol precursors. The disruption of ergosterol production and the buildup of these toxic intermediates compromise the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and cell death.

Quantitative Data on this compound Efficacy

The efficacy of this compound varies depending on the fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various pathogenic fungi.

| Fungal Species | This compound MIC (µg/mL) | Reference |

| Candida albicans | 800 | [5] |

| Aspergillus fumigatus | 400 | [5] |

| Aspergillus niger | 400 | [5] |

| Aspergillus terreus | 800 | [5] |

| Trichophyton mentagrophytes | 400 | [5] |

| Microsporum gypseum | 800 | [5] |

| Fungal Species | This compound IC50 (µg/mL) | Reference |

| Phakopsora pachyrhizi (Isolate 01 - Sensitive) | Varies by commercial product | [6] |

Note: MIC and IC50 values can vary depending on the specific isolate, testing methodology, and culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ergosterol biosynthesis pathway and the effects of antifungal agents like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

Fungal isolate of interest

-

This compound stock solution

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to approximately 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the drug-free growth control.[7] The endpoint can be determined visually or by measuring the optical density at a specific wavelength.

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal cells following treatment with an antifungal agent.[8][9]

Materials:

-

Fungal cell culture

-

This compound

-

Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)

-

n-Heptane or n-hexane

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ergosterol standard

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase and then expose it to various concentrations of this compound for a defined period. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at 85°C for 1-4 hours to saponify the cellular lipids and release ergosterol.

-

Extraction: After cooling, add water and n-heptane (or n-hexane) to the mixture. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a known volume of methanol.

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use an isocratic mobile phase, typically a mixture of methanol and acetonitrile (e.g., 80:20 v/v), at a constant flow rate.[10]

-

Detect ergosterol by its characteristic absorbance at 282 nm.[11]

-

Prepare a standard curve using known concentrations of pure ergosterol to quantify the amount of ergosterol in the fungal extracts.

-

The reduction in ergosterol content in this compound-treated samples compared to untreated controls indicates the inhibitory effect of the compound.[9]

-

In Vitro Lanosterol 14-alpha-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

Materials:

-

Purified or recombinant lanosterol 14-alpha-demethylase (CYP51)

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

This compound or other test compounds

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

HPLC-MS or GC-MS system for product analysis

Procedure:

-

Reconstituted Enzyme System: Prepare a reaction mixture containing the purified lanosterol 14-alpha-demethylase, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control reaction without the inhibitor.

-

Reaction Initiation: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base or an organic solvent. Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or hexane).

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC-MS or GC-MS.

-

Data Analysis: Quantify the amount of the product (14-demethyllanosterol) formed in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

The following diagrams, generated using the DOT language for Graphviz, illustrate the ergosterol biosynthesis pathway and the experimental workflows.

Ergosterol Biosynthesis Pathway Diagram

Caption: The ergosterol biosynthesis pathway with this compound's target.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Ergosterol Quantification

Caption: Workflow for ergosterol quantification by HPLC.

Conclusion

The ergosterol biosynthesis pathway is a well-validated and crucial target for the development of antifungal agents. This compound effectively inhibits this pathway by targeting lanosterol 14-alpha-demethylase, leading to the disruption of fungal cell membrane integrity and function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of new and existing antifungal compounds that target this essential fungal pathway. A thorough understanding of the molecular interactions between antifungal agents and their targets within the ergosterol biosynthesis pathway is paramount for the rational design of more effective and specific antifungal therapies.

References

- 1. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Formulation of Triflumizole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Triflumizole, a broad-spectrum imidazole fungicide. The document details the chemical synthesis pathway, experimental protocols for its preparation, and common formulation strategies, including emulsifiable concentrates and wettable powders. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction to this compound

This compound, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically, this compound is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14α-demethylase enzyme.[2]

Synthesis of this compound

The industrial synthesis of this compound involves the condensation of a trifluoromethyl-substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall reaction is a formal condensation, leading to the formation of the carboxamidine linkage characteristic of this compound.[2]

Synthesis Pathway

The synthesis of this compound can be represented by the following logical workflow, starting from the key precursors.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on the known chemical transformations.

Step 1: Synthesis of N-(propoxyacetyl)imidazole

-

To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) and cool the mixture in an ice bath.

-

Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating agent like thionyl chloride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole, which can be purified by column chromatography or used directly in the next step.

Step 2: Condensation to form this compound

-

Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling point aprotic solvent (e.g., toluene or xylene).

-

Add a catalytic amount of a suitable acid or a dehydrating agent to promote the condensation reaction.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with an aqueous solution to remove any unreacted starting materials and byproducts.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system to yield a crystalline solid.

Quantitative Data for Synthesis

While specific industrial yields are proprietary, the following table presents plausible quantitative data for a laboratory-scale synthesis.

| Parameter | Value |

| Purity of Starting Materials | |

| 4-chloro-2-(trifluoromethyl)aniline | >98% |

| N-(propoxyacetyl)imidazole | >95% |

| Reaction Conditions | |

| Condensation Temperature | Reflux in Toluene (~110 °C) |

| Reaction Time | 4-8 hours |

| Product Characteristics | |

| Theoretical Yield | Based on stoichiometry |

| Actual Yield | 75-85% |

| Purity (by HPLC) | >98% |

Formulation of this compound

This compound is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) for agricultural use.[1][4] The choice of formulation depends on the target crop, application method, and desired stability.

Formulation Development Workflow

The development of a stable and effective this compound formulation follows a structured workflow.

Caption: General workflow for this compound formulation development.

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after dilution with water.

3.2.1. Experimental Protocol for a 15% EC Formulation

-

In a suitable mixing vessel, dissolve 150 g of technical grade this compound (>95% purity) in a mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g., N-methyl-2-pyrrolidone) to a final volume of 1 liter.

-

Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).

-

Stir the mixture until a clear, homogeneous solution is obtained.

-

Filter the resulting concentrate to remove any undissolved particles.

Wettable Powder (WP) Formulation

A WP formulation is a powder preparation to be applied as a suspension after dispersion in water.

3.3.1. Experimental Protocol for a 30% WP Formulation

-

Thoroughly blend 300 g of technical grade this compound with an inert carrier (e.g., kaolin or silica).

-

Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g., a lignosulfonate) at 2-5% (w/w).

-

The mixture is then finely milled using an air-jet or hammer mill to achieve the desired particle size distribution.

-

A stabilizer may also be incorporated to improve the shelf-life of the formulation.

Quantitative Data for Formulations

The following tables summarize key quantitative data for typical this compound formulations.

Table 1: Physicochemical Properties of this compound Formulations

| Property | 15% Emulsifiable Concentrate | 30% Wettable Powder |

| Appearance | Clear, yellowish liquid | Fine, off-white powder |

| Active Ingredient Content | 150 g/L ± 5% | 30% w/w ± 5% |

| pH (1% in water) | 5.0 - 7.0 | 6.0 - 8.0 |

| Emulsion Stability (15% EC) | Stable for at least 2 hours | N/A |

| Wettability (30% WP) | < 1 minute | N/A |

| Suspensibility (30% WP) | > 80% | N/A |

Table 2: Stability Data for this compound 15% EC Formulation

| Condition | Storage Period | Degradation of this compound (%) |

| Accelerated Storage (54°C) | 14 days | < 5% |

| Ambient Temperature | 2 years | < 10% |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and formulation of the fungicide this compound. The synthesis is achieved through the condensation of key precursors, and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a wettable powder for agricultural applications. Understanding the intricacies of its synthesis, formulation, and mechanism of action is crucial for the development of effective and stable fungicidal products. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical development.

References

Triflumizole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide Triflumizole, focusing on its chemical identity, including its CAS numbers and a comprehensive list of synonyms. Furthermore, it elucidates the compound's primary and secondary mechanisms of action through a detailed signaling pathway diagram.

Chemical Identity: CAS Number and Synonyms

This compound is a widely used imidazole fungicide. Accurate identification is crucial for research and regulatory purposes. The compound is primarily identified by its CAS Registry Number, with a secondary number also having been in use. A variety of synonyms are used in scientific literature, commercial products, and regulatory documents.

| Data Point | Value(s) |

| Primary CAS Number | 68694-11-1 |

| Former CAS Number | 99387-89-0[1] |

| Chemical Synonyms | (E)-4-Chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-n-(1-imidazol-1-yl-2-propoxyethylidene);ene)-o-toluidine, Condor, Fruquintinib Impurity 15, fungicide this compound, NF-114, N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine, Procure, SSP-11, Terraguard, Triflumine, Triflumizol, trifumin, Triumizole, Triumizole Solution, 1000ppm, 氟菌唑 (Chinese), this compound (n.f.) (French), трифлумизол (Russian) |

Molecular Mechanisms and Signaling Pathways

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] This is achieved through the inhibition of the enzyme 14-α demethylase, a member of the cytochrome P450 family.[4] Disruption of ergosterol production leads to impaired fungal growth and cell death.

Beyond its principal antifungal activity, research has revealed that this compound interacts with several other biological pathways:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: this compound has been identified as an activator of PPARγ, a key regulator of adipogenesis. This interaction suggests its potential role as an obesogen.[1][4] Studies in zebrafish have also shown an upregulation of the PPAR signaling pathway upon exposure.[5]

-

Retinoid Acid Receptor-related Orphan Receptor γ (RORγ) Inverse Agonism: It acts as an inverse agonist at RORγ, which leads to the inhibition of IL-17 expression, indicating potential immunomodulatory effects.[4]

-

Ubiquitin-Proteasome System Inhibition: this compound has been shown to inhibit the ubiquitin-proteasome system, which can affect protein degradation and cellular regulation.[4]

-

Strigolactone Biosynthesis Inhibition: In rice, this compound inhibits the biosynthesis of strigolactones by targeting the enzyme Os900, which is involved in converting carlactone to 4-deoxyorobanchol.[6][7]

The following diagram illustrates the known signaling pathways and molecular targets of this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites can vary depending on the matrix (e.g., soil, crops, biological tissues). A general workflow for the analysis of this compound residues in soil involves several key steps.

Example Experimental Workflow: Analysis of this compound in Soil

The following diagram outlines a typical experimental workflow for determining this compound residues in soil samples. This process often involves extraction, a chemical conversion to a common analyte for simplified detection, derivatization to enhance analytical sensitivity, and finally, quantification using gas chromatography.

Methodology Detail:

A common analytical method for this compound and its degradates in soil involves a hydrolysis step to convert these compounds to a common aniline, 2-amino-5-chlorobenzotrifluoride (FA-1-1). This is followed by derivatization with heptafluorobutyric acid anhydride (HFAA) to form the corresponding heptafluorobutyrylanilide (HFBA). This derivatization enhances the sensitivity for detection by gas chromatography with an electron capture detector (GC/ECD).[8]

References

- 1. This compound is an obesogen in mice that acts through peroxisome proliferator activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound Induces Developmental Toxicity, Liver Damage, Oxidative Stress, Heat Shock Response, Inflammation, and Lipid Synthesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Triflumizole solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Triflumizole

This guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed, quantitative data and procedural insights. The information is compiled from verified sources, with a focus on data clarity and experimental reproducibility.

Core Topic: this compound Solubility

This compound is a broad-spectrum fungicide belonging to the imidazole class. Its efficacy is closely linked to its bioavailability, making solubility a critical parameter in formulation development and environmental fate studies. This compound's mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1]

Data Presentation: Quantitative Solubility

The solubility of this compound varies significantly between water and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison across different media. It should be noted that there are discrepancies in reported values from different sources; the data presented here prioritizes regulatory and peer-reviewed information where available.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source(s) |

| Water | 20 | 7 | 10.2 - 10.5 | [2][3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |

| Acetone | 20 | 1440 | [3] |

| Chloroform | 20 | 0.00222 | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | [4] |

| Ethyl Acetate | 20 | 1486 | [3] |

| n-Hexane | 20 | 17.6 | [3] |

| Methanol | 20 | 496 | [3] |

| Xylene | 20 | 0.000639 | [2] |

| Corn Oil | Not Specified | ≥ 2.5 | [4] |

Note: Significant discrepancies exist in the literature for solubility in some organic solvents. The values from regulatory data sources are presented here. For instance, some databases report much lower values for acetone, hexane, and methanol, which may be erroneous.[2][3]

Experimental Protocols

Accurate determination of solubility is fundamental. The "shake-flask" method is a widely recognized standard for determining thermodynamic solubility.[5] The subsequent quantification of the dissolved analyte is typically performed using chromatographic techniques.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for measuring the equilibrium solubility of this compound.

-

Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, acetone) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration : Place the container in a shaker or agitator set to a constant temperature (e.g., 20°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant. Filtration using a chemically inert filter (e.g., PTFE) that does not absorb the analyte can also be used.

-

Sample Preparation : Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a method for the quantitative analysis of this compound, adapted from crop residue analysis procedures.[2][6]

-

Chromatographic System :

-

Instrument : High-Performance Liquid Chromatograph with a UV detector.

-

Column : Nucleosil 5 C18, ODS, 5 µm particle size.

-

Mobile Phase : A mixture of acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection Wavelength : 238 nm.[2]

-

-

Standard Preparation :

-

Prepare a stock solution by accurately weighing a reference standard of this compound and dissolving it in a precise volume of acetonitrile.

-

Create a series of working standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.

-

-

Analysis :

-

Inject the prepared sample and working standards into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final solubility value is calculated by accounting for the dilution factor.

-

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound acts as a sterol demethylation inhibitor (DMI).[1] It specifically targets the C14-demethylase enzyme (a cytochrome P450), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Caption: this compound inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Strigolactone Biosynthesis

Recent research has identified this compound as an inhibitor of strigolactone (SL) biosynthesis in plants. It blocks the activity of the Os900 enzyme, a cytochrome P450 that converts carlactone (CL) into carlactonoic acid (CLA), a key step in the formation of various SLs.[7][8]